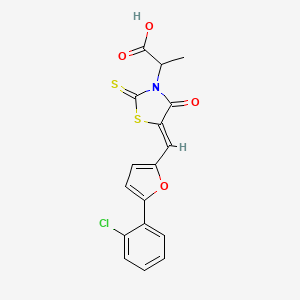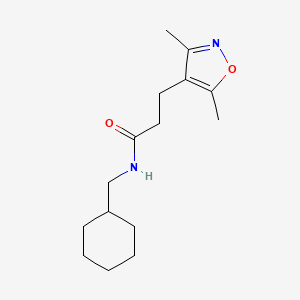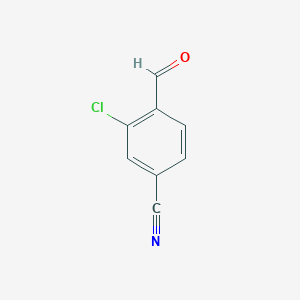![molecular formula C10H12Cl3NO2 B2836363 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1181458-87-6](/img/structure/B2836363.png)
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1181458-87-6 . Its IUPAC name is N-(2,4-dichlorobenzyl)-beta-alanine hydrochloride . The molecular weight of this compound is 284.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2NO2.ClH/c11-8-2-1-7 (9 (12)5-8)6-13-4-3-10 (14)15;/h1-2,5,13H,3-4,6H2, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride derivatives, such as Schiff bases derived from L-Tryptophan, have been investigated for their effectiveness in corrosion inhibition. A study by Vikneshvaran and Velmathi (2017) explored their use in preventing stainless steel corrosion in acidic environments. The research utilized electrochemical techniques, SEM-EDX, FT-IR, and X-ray Diffraction (XRD) analyses to demonstrate the high efficiency of these compounds in corrosion inhibition, adhering to Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Herbicidal Properties
Compounds related to 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride, like dichlofop-methyl, have been studied for their herbicidal properties. Shimabukuro et al. (1978) investigated the physiological effects of dichlofop-methyl on plants like oat and wheat. Their research found that this compound acts as an auxin antagonist, inhibiting root growth in specific plant species, indicating its potential use as a selective herbicide (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Fluorescence Applications
A study by Frade et al. (2007) focused on using derivatives of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid for fluorescence derivatization of amino acids. They coupled these compounds with amino acids, resulting in highly fluorescent derivatives, useful in biological assays and potentially in various analytical applications (Frade, Barros, Moura, & Gonçalves, 2007).
Antimicrobial Activity
Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid and their antimicrobial activities. They found that several synthesized compounds showed good activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, suggesting their potential application in antimicrobial therapies (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Anticonvulsant Properties
Kaplan et al. (1980) examined the anticonvulsant properties of Schiff bases of gamma-aminobutyric acid, which are structurally similar to 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid. Their findings suggest these compounds' potential as anticonvulsants, providing insights into new therapeutic avenues for seizure disorders (Kaplan, Raizon, Desarménien, Feltz, Headley, Worms, Lloyd, & Bartholini, 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-7(9(12)5-8)6-13-4-3-10(14)15;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOFHNBDBQDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2836282.png)


![11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B2836286.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2836291.png)
![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

